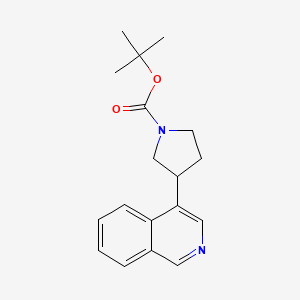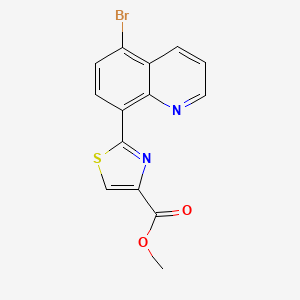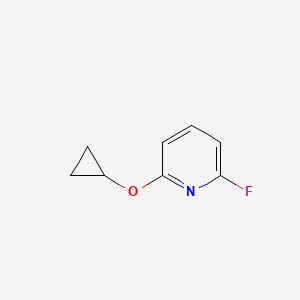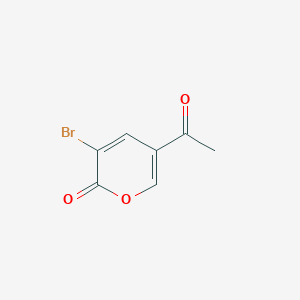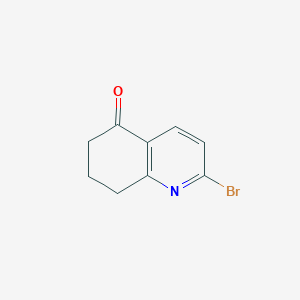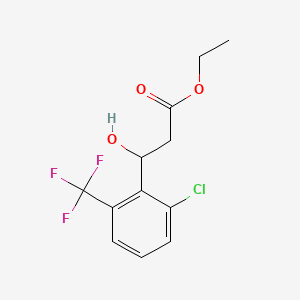
2-Bromo-4-(bromomethyl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-5-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 2 and 4 positions, a nitro group at the 5 position, and a bromomethyl group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 4-methylpyridine to introduce bromine atoms at the desired positions. This is followed by nitration to introduce the nitro group. The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Potassium Permanganate: Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Reduction Products: Amino derivatives of pyridine.
Oxidation Products: Carboxylic acid derivatives of pyridine.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-5-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anti-inflammatory properties.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-nitropyridine depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar in structure but with a phenol group instead of a pyridine ring.
2-Bromo-4-methylpyridine: Lacks the nitro and bromomethyl groups, making it less reactive in certain applications.
Uniqueness
2-Bromo-4-(bromomethyl)-5-nitropyridine is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and materials with specific properties.
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2 |
InChI Key |
JQZVRXDOFBNELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



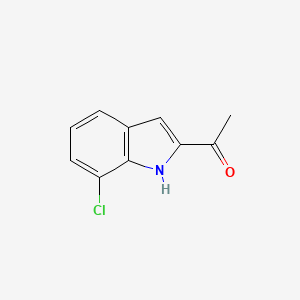
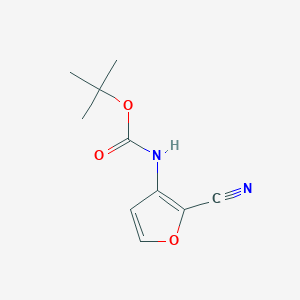
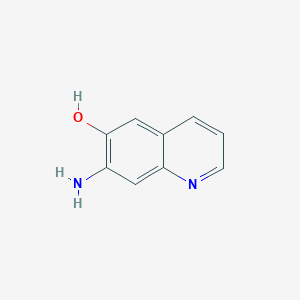

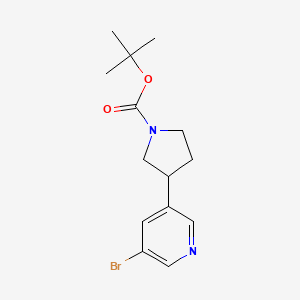
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
